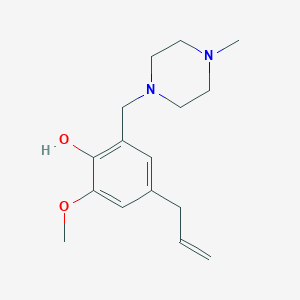

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol is a synthetic organic compound with a complex structure that includes an allyl group, a methoxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Alkylation: The initial step involves the alkylation of a phenol derivative with an allyl halide to introduce the allyl group.

Piperazine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can undergo reduction reactions to convert the allyl group to a saturated alkyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated alkyl derivatives.

Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

Biological Research: It is used as a probe to study various biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The allyl and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Eugenol (4-Allyl-2-methoxyphenol): Similar structure but lacks the piperazine moiety.

2-Methoxy-6-((4-methylphenyl)imino)methyl)phenol: Similar structure but with an imino group instead of the piperazine moiety.

Uniqueness

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol is unique due to the presence of the piperazine moiety, which imparts distinct pharmacological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.

Biological Activity

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol, often referred to as a derivative of eugenol, is a compound of interest due to its diverse biological activities. This article explores its biological properties, particularly focusing on its antimicrobial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H21N1O3

- Molecular Weight : 275.35 g/mol

- IUPAC Name : this compound

Antifungal Properties

Recent studies have highlighted the antifungal activity of 4-Allyl-2-methoxyphenol against azole-resistant strains of Aspergillus fumigatus. In a study involving 89 isolates, it was found that:

- Efficacy : The compound exhibited antibiofilm activity with a minimum inhibitory concentration (MIC) ranging from 312 to 500 µg/mL against azole-resistant A. fumigatus isolates.

- Mechanism of Action : The treatment led to a significant reduction in the expression of efflux pump genes such as MDR1 , MDR4 , and erg11A , which are associated with drug resistance in fungi .

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial properties:

- Against Bacterial Strains : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with varying degrees of inhibition depending on the concentration used.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 300 |

| Pseudomonas aeruginosa | 400 |

Potential Therapeutic Applications

The compound's structural similarity to known analgesics suggests potential applications in pain management. Research indicates that derivatives can interact with opioid receptors, providing insights into their use as analgesics or anxiolytics.

Case Studies

- Study on Antifungal Activity :

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial properties of various phenolic compounds, including 4-Allyl-2-methoxyphenol. Results showed that it was more effective than some conventional antibiotics against specific bacterial strains, suggesting its potential as an alternative therapeutic agent.

Properties

CAS No. |

21594-84-3 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-prop-2-enylphenol |

InChI |

InChI=1S/C16H24N2O2/c1-4-5-13-10-14(16(19)15(11-13)20-3)12-18-8-6-17(2)7-9-18/h4,10-11,19H,1,5-9,12H2,2-3H3 |

InChI Key |

URUYSBINKURYKA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C(=CC(=C2)CC=C)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.